Xylityl glycoside

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

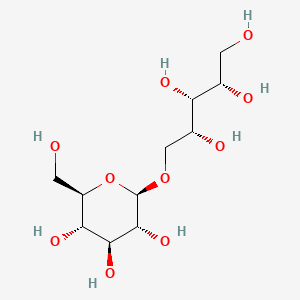

Xylityl glycoside is a natural hydrophilic skincare ingredient derived from the glycosylation of xylitol, a polyol sugar known for its moisturizing properties. It is commonly found in the sugars of wheat and wood cellulose. This compound is valued for its ability to improve the epidermal water content by increasing dermal water reservoirs and enhancing hyaluronic acid production in the skin .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

Xylityl glycoside is synthesized through the glycosylation of xylitol. This process involves the reaction of xylitol with glucose under specific conditions to form the glycoside bond. The reaction typically requires the presence of an acid catalyst and is carried out at elevated temperatures to facilitate the formation of the glycoside .

Industrial Production Methods

Industrial production of this compound involves the use of biotechnological methods to produce xylitol from xylose, glucose, or biomass hydrolysate. Microbial production of xylitol has gained attention due to its eco-friendly nature and wide substrate availability. Chemical synthesis of xylitol from xylose remains the dominant route for large-scale production .

Analyse Des Réactions Chimiques

Types of Reactions

Xylityl glycoside primarily undergoes glycosylation reactions. It can also participate in oxidation and reduction reactions, depending on the specific conditions and reagents used.

Common Reagents and Conditions

Glycosylation: Acid catalysts, elevated temperatures.

Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate.

Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride.

Major Products Formed

The major product formed from the glycosylation of xylitol is this compound. Oxidation and reduction reactions can lead to various derivatives depending on the specific reagents and conditions used .

Applications De Recherche Scientifique

Xylityl glycoside has a wide range of applications in scientific research, particularly in the fields of chemistry, biology, medicine, and industry. It is commonly used in skincare products for its moisturizing and skin-conditioning properties. In the medical field, this compound is explored for its potential to enhance the absorption of active ingredients and improve skin hydration .

Mécanisme D'action

Xylityl glycoside exerts its effects by optimizing the skin’s hydrous flow. It controls water circulation and reserves, reinforcing the synthesis of essential lipids and proteins involved in the organization of the corneus layer. This “anti-dehydration shield” action helps improve the epidermal water content and enhances hyaluronic acid production in the skin .

Comparaison Avec Des Composés Similaires

Similar Compounds

Xylitol: A sugar alcohol derived from wood, particularly birch bark, known for its sweetening properties and use in dental care.

Glucose: A simple sugar that serves as a building block for various glycosides.

Anhydroxylitol: A derivative of xylitol used in combination with xylityl glycoside for enhanced moisturizing effects.

Uniqueness

This compound is unique due to its dual-action moisturizing properties. It not only increases the water content of the skin but also improves the skin barrier by enhancing lipid and protein synthesis. This makes it a valuable ingredient in skincare formulations aimed at improving skin hydration and overall health .

Propriétés

Numéro CAS |

1095751-96-4 |

|---|---|

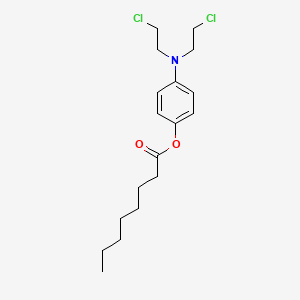

Formule moléculaire |

C11H22O10 |

Poids moléculaire |

314.29 g/mol |

Nom IUPAC |

(2S,3R,4R)-5-[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxypentane-1,2,3,4-tetrol |

InChI |

InChI=1S/C11H22O10/c12-1-4(14)7(16)5(15)3-20-11-10(19)9(18)8(17)6(2-13)21-11/h4-19H,1-3H2/t4-,5+,6+,7+,8+,9-,10+,11+/m0/s1 |

Clé InChI |

LTBAFRQKFIMYQK-DLWPFLMGSA-N |

SMILES isomérique |

C([C@@H]1[C@H]([C@@H]([C@H]([C@@H](O1)OC[C@H]([C@@H]([C@H](CO)O)O)O)O)O)O)O |

SMILES canonique |

C(C1C(C(C(C(O1)OCC(C(C(CO)O)O)O)O)O)O)O |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-[2-[[4-[(2-Chloro-4-nitrophenyl)azo]phenyl]ethylamino]ethyl]pyridinium hydroxide](/img/structure/B12689995.png)

![7,18-bis[4-(9H-carbazol-2-yloxy)phenyl]-7,18-diazaheptacyclo[14.6.2.22,5.03,12.04,9.013,23.020,24]hexacosa-1(23),2,4,9,11,13,15,20(24),21,25-decaene-6,8,17,19-tetrone](/img/structure/B12690008.png)